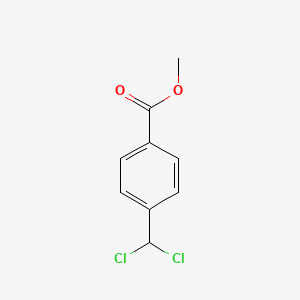
Benzoic acid, 4-(dichloromethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(dichloromethyl)-, methyl ester: is an organic compound with the molecular formula C9H8Cl2O2 It is a derivative of benzoic acid where the hydrogen atom at the para position is replaced by a dichloromethyl group, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(dichloromethyl)-, methyl ester typically involves the chlorination of methyl benzoate followed by esterification. One common method includes:
Chlorination: Methyl benzoate is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the dichloromethyl group at the para position.
Esterification: The resulting chlorinated benzoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions of temperature and pressure to optimize yield and purity. The use of advanced catalysts and purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group, yielding methyl benzoate.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Methyl benzoate.
Substitution: Various substituted benzoic acid esters depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Biological Studies: Used in studies to understand the effects of dichloromethyl groups on biological systems.
Industry:
Polymers: Utilized in the production of specialty polymers.
Agrochemicals: Employed in the synthesis of agrochemical compounds.
Mechanism of Action
The mechanism by which benzoic acid, 4-(dichloromethyl)-, methyl ester exerts its effects involves interactions with various molecular targets. The dichloromethyl group can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the compound. The ester functional group can undergo hydrolysis, releasing benzoic acid and methanol, which can further participate in biological pathways.
Comparison with Similar Compounds
- Benzoic acid, 4-methyl-, methyl ester
- Benzoic acid, 4-methoxy-, methyl ester
- Benzoic acid, 4-(dimethylamino)-, methyl ester
Comparison:
- Benzoic acid, 4-methyl-, methyl ester: Lacks the dichloromethyl group, making it less reactive in certain substitution reactions.
- Benzoic acid, 4-methoxy-, methyl ester: Contains a methoxy group, which affects its electron-donating properties and reactivity.
- Benzoic acid, 4-(dimethylamino)-, methyl ester: The presence of a dimethylamino group significantly alters its basicity and reactivity compared to the dichloromethyl group.
Uniqueness: Benzoic acid, 4-(dichloromethyl)-, methyl ester is unique due to the presence of the dichloromethyl group, which imparts distinct chemical properties and reactivity patterns, making it valuable in various synthetic and industrial applications.
Properties
CAS No. |
99846-96-5 |
|---|---|
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
methyl 4-(dichloromethyl)benzoate |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5,8H,1H3 |
InChI Key |
GIKUWIZHPKVSOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















